molecular formula C23H22ClN3O3 B2958888 1-[5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one CAS No. 865615-81-2

1-[5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one

Cat. No.: B2958888
CAS No.: 865615-81-2
M. Wt: 423.9
InChI Key: IDEQDEARKLCLHI-UHFFFAOYSA-N
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Description

1-[5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a complex organic compound that belongs to the class of quinoline and pyrazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of both quinoline and pyrazole moieties in a single molecule makes it a subject of interest for researchers in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of 2-chloro-6-ethoxyquinoline: This can be achieved by reacting 2-chloroquinoline with ethyl alcohol in the presence of a suitable catalyst.

    Synthesis of 3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole: This involves the cyclocondensation of 3-methoxybenzaldehyde with hydrazine hydrate and an appropriate β-diketone.

    Coupling Reaction: The final step involves coupling the two intermediates (2-chloro-6-ethoxyquinoline and 3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole) using a coupling agent like sodium carbonate in a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to make the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-[5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline and pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

    Oxidation: Oxidized quinoline and pyrazole derivatives.

    Reduction: Reduced quinoline and pyrazole derivatives.

    Substitution: Amino or thiol-substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving quinoline and pyrazole derivatives.

    Medicine: Potential therapeutic agent for treating diseases like cancer, malaria, and bacterial infections.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.

    Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Chloroquine, hydroxychloroquine.

    Pyrazole Derivatives: Celecoxib, pyrazole-3-carboxylic acid.

Uniqueness

1-[5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is unique due to the presence of both quinoline and pyrazole moieties in a single molecule, which may confer distinct biological activities and therapeutic potential compared to other compounds with only one of these moieties.

Properties

IUPAC Name

1-[3-(2-chloro-6-ethoxyquinolin-3-yl)-5-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O3/c1-4-30-18-8-9-20-16(11-18)12-19(23(24)25-20)22-13-21(26-27(22)14(2)28)15-6-5-7-17(10-15)29-3/h5-12,22H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDEQDEARKLCLHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=CC(=C(N=C2C=C1)Cl)C3CC(=NN3C(=O)C)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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